molecular formula C17H18O5 B11152508 [(4-Oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid

[(4-Oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid

Cat. No.: B11152508
M. Wt: 302.32 g/mol
InChI Key: HHBFNBMXDVPCGK-UHFFFAOYSA-N
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Description

[(4-Oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chromen ring system with an acetic acid moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid typically involves multiple steps:

    Formation of the Chromen Ring: The initial step involves the cyclization of appropriate precursors to form the chromen ring system. This can be achieved through a Friedel-Crafts acylation reaction, where a suitable acyl chloride reacts with a phenol derivative in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the Propyl Group: The propyl group is introduced via an alkylation reaction. This can be done using propyl bromide and a strong base such as sodium hydride.

    Oxidation to Form the Oxo Group:

    Attachment of the Acetic Acid Moiety: The final step involves the esterification of the chromen derivative with chloroacetic acid in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the propyl group, to form carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group using reagents like sodium borohydride.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles (amines, thiols) in the presence of bases like triethylamine.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Hydroxyl derivatives.

    Substitution: Amides, thioesters.

Scientific Research Applications

Chemistry

In chemistry, [(4-Oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for probing the activity of various enzymes, particularly those involved in oxidative and reductive processes.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s ability to undergo various chemical transformations makes it a versatile scaffold for drug design, particularly in the development of anti-inflammatory and anticancer agents.

Industry

In industry, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties may also find applications in the development of new polymers and coatings.

Mechanism of Action

The mechanism by which [(4-Oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid exerts its effects involves interactions with various molecular targets. The chromen ring system can interact with enzymes and receptors, modulating their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-Oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid is unique due to the presence of the propyl group at the 8-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and undergoes chemical transformations compared to its analogs.

Properties

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

2-[(4-oxo-8-propyl-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetic acid

InChI

InChI=1S/C17H18O5/c1-2-4-10-7-13-11-5-3-6-12(11)17(20)22-15(13)8-14(10)21-9-16(18)19/h7-8H,2-6,9H2,1H3,(H,18,19)

InChI Key

HHBFNBMXDVPCGK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1OCC(=O)O)OC(=O)C3=C2CCC3

Origin of Product

United States

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